molecular formula C22H25Br B8658353 9-BROMO-2,6-DI-TERT-BUTYLANTHRACENE CAS No. 62337-63-7

9-BROMO-2,6-DI-TERT-BUTYLANTHRACENE

Cat. No.: B8658353
CAS No.: 62337-63-7
M. Wt: 369.3 g/mol
InChI Key: IRFLSURAOCXUAX-UHFFFAOYSA-N
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Description

9-BROMO-2,6-DI-TERT-BUTYLANTHRACENE is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a bromine atom at the 9th position and two tert-butyl groups at the 2nd and 6th positions. The unique substitution pattern of this compound imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-BROMO-2,6-DI-TERT-BUTYLANTHRACENE typically involves the bromination of anthracene followed by the introduction of tert-butyl groups. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-BROMO-2,6-DI-TERT-BUTYLANTHRACENE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form anthraquinone derivatives or reduction to form dihydroanthracene derivatives.

    Coupling Reactions: It can participate in Suzuki or Sonogashira coupling reactions to form more complex aromatic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

    Substitution: Formation of various substituted anthracene derivatives.

    Oxidation: Formation of anthraquinone derivatives.

    Coupling: Formation of biaryl or polyaryl compounds.

Scientific Research Applications

9-BROMO-2,6-DI-TERT-BUTYLANTHRACENE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Employed in the study of molecular interactions and as a fluorescent probe.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 9-BROMO-2,6-DI-TERT-BUTYLANTHRACENE involves its interaction with various molecular targets. The bromine atom and tert-butyl groups influence the compound’s reactivity and binding affinity. In biological systems, it may interact with proteins and nucleic acids, affecting their function and stability. In electronic applications, its photophysical properties are exploited to enhance the performance of devices .

Comparison with Similar Compounds

Similar Compounds

    9-Bromoanthracene: Lacks the tert-butyl groups, resulting in different reactivity and applications.

    2,6-Di-tert-butylanthracene: Lacks the bromine atom, affecting its chemical behavior and uses.

    Anthracene, 9,10-dibromo-2,6-bis(1,1-dimethylethyl)-:

Uniqueness

9-BROMO-2,6-DI-TERT-BUTYLANTHRACENE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and tert-butyl groups allows for versatile reactivity and a wide range of applications in various fields .

Properties

CAS No.

62337-63-7

Molecular Formula

C22H25Br

Molecular Weight

369.3 g/mol

IUPAC Name

9-bromo-2,6-ditert-butylanthracene

InChI

InChI=1S/C22H25Br/c1-21(2,3)16-9-10-18-15(12-16)11-14-7-8-17(22(4,5)6)13-19(14)20(18)23/h7-13H,1-6H3

InChI Key

IRFLSURAOCXUAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=C3C=C(C=CC3=C2)C(C)(C)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bromine (3.02 g, 18.9 mmol) is added at 0° C. to a solution of 2,6-di-tert-butylanthracene (5.0 g, 17.2 mol) in carbontetrachloride (200 ml). The mixture is then stirred at 0° C. for 15 hours. After allowing to heat up to room temperature, half the amount of solvent is evaporated and the resulting mixture is poured into methanol. The precipitate is collected by filtration, recrystallized from n-hexane/methanol and the desired product is obtained as a white solid (1.13 g).
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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